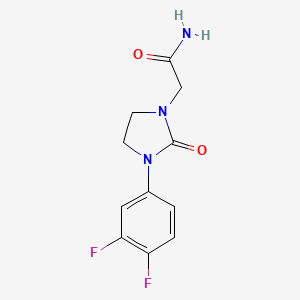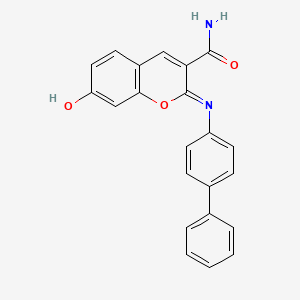![molecular formula C21H19FN6O2 B2712449 2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-phenylacetamide CAS No. 1251609-13-8](/img/structure/B2712449.png)
2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-phenylacetamide is a useful research compound. Its molecular formula is C21H19FN6O2 and its molecular weight is 406.421. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Potential
Research on triazolopyrimidines, including compounds structurally related to 2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N1-phenylacetamide, has demonstrated a unique mechanism of action in cancer therapy. These compounds have been shown to promote tubulin polymerization in vitro without competing with paclitaxel binding, instead inhibiting the binding of vincas to tubulin. This mechanism suggests a unique therapeutic pathway for overcoming resistance attributed to several multidrug resistance transporter proteins. Selected compounds in this class have demonstrated significant tumor growth inhibition in various animal models when administered orally or intravenously, highlighting their potential as anticancer agents (Zhang et al., 2007).
Radiopharmaceutical Applications
Derivatives of pyrazolo[1,5-a]pyrimidineacetamides, closely related to the compound , have been explored for their utility in imaging translocator proteins (18 kDa) using positron emission tomography (PET). The synthesis of these compounds involves a strategic incorporation of a fluorine atom, enabling labeling with fluorine-18. This development is particularly significant for in vivo imaging applications, offering a method to study various neurological and inflammatory conditions non-invasively. The automated synthesis process and the generation of these radioligands with high specificity and efficiency underscore their potential in clinical diagnostic applications (Dollé et al., 2008).
Antimicrobial Activity
Another area of interest is the antimicrobial potential of pyrimidine derivatives. Compounds synthesized from 2-phenylamino-4-(3'-fluorophenylamino)-6-(4'-acetylphenyl-amino)-s-triazine have been shown to yield chalcones, pyrazolines, amino pyrimidines, and pyrimidinethiones, which exhibited significant antibacterial activity. This suggests that derivatives of 2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N1-phenylacetamide could be explored for similar antimicrobial applications, highlighting the compound's versatility beyond its anticancer potential (Solankee & Patel, 2004).
Mécanisme D'action
Target of Action
2-{5-[(3-fluoro-4-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-phenylacetamide, also known as 2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-phenylacetamide, primarily targets specific enzymes involved in cellular signaling pathways. These enzymes, often kinases, play crucial roles in regulating cell growth, proliferation, and survival. By inhibiting these enzymes, the compound can modulate various cellular processes, potentially leading to therapeutic effects in conditions such as cancer .
Mode of Action
The interaction of 2-{5-[(3-fluoro-4-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-phenylacetamide with its target enzymes involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition prevents the phosphorylation of downstream substrates, which is a critical step in the signaling cascade. As a result, the compound can effectively disrupt aberrant signaling pathways that are often upregulated in diseases like cancer .
Biochemical Pathways
2-{5-[(3-fluoro-4-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-phenylacetamide affects several biochemical pathways, including the MAPK/ERK and PI3K/AKT pathways. These pathways are crucial for cell survival, proliferation, and differentiation. By inhibiting key enzymes within these pathways, the compound can induce apoptosis and inhibit cell growth, making it a potential candidate for cancer therapy .
Pharmacokinetics
The pharmacokinetics of 2-{5-[(3-fluoro-4-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-phenylacetamide involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is absorbed through the gastrointestinal tract and distributed throughout the body, reaching its target sites. It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, and is excreted via the renal and biliary routes. These pharmacokinetic properties influence its bioavailability and therapeutic efficacy .
Result of Action
The molecular and cellular effects of 2-{5-[(3-fluoro-4-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-phenylacetamide include the induction of apoptosis, inhibition of cell proliferation, and disruption of cellular signaling. These effects result from the compound’s ability to inhibit key enzymes in critical signaling pathways, leading to the suppression of tumor growth and potential therapeutic benefits in cancer treatment .
Action Environment
The efficacy and stability of 2-{5-[(3-fluoro-4-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-phenylacetamide can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds. For instance, acidic or basic conditions can affect the compound’s stability, while high temperatures may lead to its degradation. Additionally, interactions with other drugs or biomolecules can alter its bioavailability and efficacy .
Propriétés
IUPAC Name |
2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN6O2/c1-13-8-9-16(11-17(13)22)25-20-23-14(2)10-18-26-27(21(30)28(18)20)12-19(29)24-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,23,25)(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHCAZGSQKRFLTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=CC3=NN(C(=O)N32)CC(=O)NC4=CC=CC=C4)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-allyl-2-mercaptopyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2712373.png)
![1-(3-hydroxypropyl)-4-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2712375.png)
![[4-(1,3-Dioxolan-2-yl)phenyl]methanamine](/img/structure/B2712377.png)
![3-[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B2712378.png)


![N-[2-(4-methylpiperidin-1-yl)ethyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2712383.png)
![3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-(4-chlorophenyl)piperidine-1-carboxamide](/img/structure/B2712384.png)




